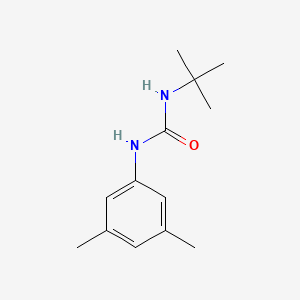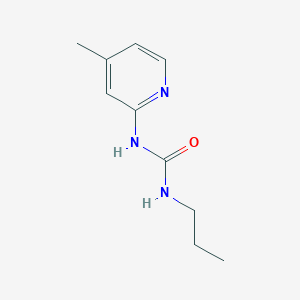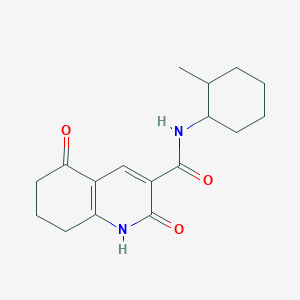
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione, also known as Tinuvin 770, is a UV stabilizer that is widely used in various industrial applications. It is a highly effective antioxidant and prevents the degradation of polymers, plastics, and other materials caused by exposure to UV radiation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Tinuvin 770 in various scientific research fields.
作用機序
The mechanism of action of 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 involves the absorption of UV radiation and subsequent conversion of the absorbed energy into heat. It acts as a free radical scavenger and prevents the formation of reactive oxygen species, which can cause oxidative damage to the materials. This compound 770 also inhibits the degradation of polymers by quenching the excited states of the chromophores responsible for UV absorption.
Biochemical and Physiological Effects:
This compound 770 has been found to have minimal toxicity and is considered safe for use in various applications. It is not absorbed by the skin and does not penetrate the blood-brain barrier. However, there is limited information available on its biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 in lab experiments include its high efficiency, stability, and ease of use. It can be easily incorporated into various materials and does not require any special handling or storage conditions. However, its limitations include its limited solubility in water and certain organic solvents, which can affect its effectiveness in some applications.
将来の方向性
There are several future directions for research on 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770. One potential area of study is its use as a photostabilizer in food packaging materials, where it can help prevent the degradation of nutrients and improve the shelf life of food products. Another area of research is its potential applications in the field of biomedicine, where it can be used as a drug delivery vehicle or as a therapeutic agent for the treatment of various diseases. Moreover, further studies are needed to understand its biochemical and physiological effects and to explore its potential toxicity in different applications.
合成法
The synthesis of 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 involves the condensation of 2,4,6-trimethylbenzaldehyde with 2,2,6,6-tetramethylpiperidine in the presence of a Lewis acid catalyst. The resulting product is then treated with phthalic anhydride to form the final compound. The synthesis process is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective antioxidant and UV stabilizer in polymers, plastics, and other materials. It has also been used as a photostabilizer in cosmetics, pharmaceuticals, and food packaging materials. Moreover, this compound 770 has been shown to have potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic solar cells and light-emitting diodes.
特性
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-16(2)9-11(10-17(3,4)18-16)19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11,18H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQORDDHOLOZOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)